molecular formula C19H17N3O4 B12159422 methyl N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate

methyl N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate

Cat. No.: B12159422
M. Wt: 351.4 g/mol
InChI Key: DAPDWAGWMFSIKZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction between and .

      Reaction Conditions: The reaction typically occurs in an organic solvent (such as methanol or dichloromethane) under reflux conditions.

      Industrial Production: While there isn’t extensive information on large-scale industrial production, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: The compound serves as an intermediate in the synthesis of other pharmaceuticals, such as and .

      Biology and Medicine: Limited research exists on its biological activity, but it may have antifungal properties due to its structural similarity to terbinafine.

  • Mechanism of Action

    • The exact mechanism remains unclear, but it likely involves inhibiting fungal enzymes related to cell membrane synthesis.
    • Molecular Targets: Fungal squalene epoxidase or other enzymes involved in ergosterol biosynthesis.

      Pathways: Disruption of fungal cell membrane integrity.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Methyl N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate’s unique structure lies in the combination of naphthalene, pyridazine, and acetyl groups.

    Properties

    Molecular Formula

    C19H17N3O4

    Molecular Weight

    351.4 g/mol

    IUPAC Name

    methyl 2-[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]acetate

    InChI

    InChI=1S/C19H17N3O4/c1-26-19(25)11-20-17(23)12-22-18(24)10-9-16(21-22)15-8-4-6-13-5-2-3-7-14(13)15/h2-10H,11-12H2,1H3,(H,20,23)

    InChI Key

    DAPDWAGWMFSIKZ-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC3=CC=CC=C32

    Origin of Product

    United States

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